2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Thiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazole derivatives have shown several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been associated with analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new drugs for pain and inflammation management.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against drug-resistant pathogens.
Antiviral Activity
Some thiazole compounds have demonstrated antiviral activity . This suggests potential applications in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been associated with diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.
Anticonvulsant Activity
Thiazole compounds have shown potential as anticonvulsants . Anticonvulsants are medications that prevent or reduce the severity of seizures.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective drugs are those that protect the brain and nervous system from damage and are used in conditions like stroke and neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole compounds have demonstrated antitumor or cytotoxic properties . This suggests they could be used in the development of new cancer therapies.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole derivatives generally interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, thiazole derivatives with antioxidant activity may affect oxidative stress pathways, while those with antimicrobial activity may interfere with bacterial cell wall synthesis or protein synthesis .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body
Result of Action
Given the diverse biological activities of thiazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level, depending on its specific biological activity.
properties
IUPAC Name |
5-methoxy-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-7-8(14-2)4-5-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUCAXKCAHDREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(SC2=C1C=C(C=C2)OC)N.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide |
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